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molecular formula C5H8N4O B8731544 N-(5-Amino-1-methyl-1H-pyrazol-4-yl)formamide

N-(5-Amino-1-methyl-1H-pyrazol-4-yl)formamide

Cat. No. B8731544
M. Wt: 140.14 g/mol
InChI Key: RAWIYBWMISRYDD-UHFFFAOYSA-N
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Patent
US07129232B2

Procedure details

A suspension of 4,5-diamino-1-methylpyrazole sulfuric acid salt (20 g) in triethylamine (29.2 ml) was stirred at 0° C. for 10 minutes. A mixture of acetic anhydride (9.87 ml) and formic acid (7.96 ml) was stirred at 40° C. for 30 minutes, cooled to 0° C., and added dropwise to the above solution at 0° C. The whole mixture was stirred at 0° C. for 2 hours. To the mixture was added brine, and the whole mixture was extracted with tetrahydrofuran. The organic layer was dried over magnesium sulfate and evaporated under reduced pressure to give crude N-(5-amino-1-methyl-1H-pyrazol-4-yl)formamide, which was used in the next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29.2 mL
Type
solvent
Reaction Step One
Quantity
9.87 mL
Type
reactant
Reaction Step Two
Quantity
7.96 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[CH:8]=[N:9][N:10]([CH3:13])[C:11]=1[NH2:12].[C:14](OC(=O)C)(=[O:16])C.C(O)=O>C(N(CC)CC)C.[Cl-].[Na+].O>[NH2:12][C:11]1[N:10]([CH3:13])[N:9]=[CH:8][C:7]=1[NH:6][CH:14]=[O:16] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
S(O)(O)(=O)=O.NC=1C=NN(C1N)C
Name
Quantity
29.2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
9.87 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
7.96 mL
Type
reactant
Smiles
C(=O)O
Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred at 40° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
ADDITION
Type
ADDITION
Details
added dropwise to the above solution at 0° C
STIRRING
Type
STIRRING
Details
The whole mixture was stirred at 0° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the whole mixture was extracted with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=NN1C)NC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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